molecular formula C19H18N6O B2981322 4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 329901-27-1

4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2981322
CAS No.: 329901-27-1
M. Wt: 346.394
InChI Key: CYMWQKHKBRLRSD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C17H16N2O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized starting from 4-methoxyaniline via the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . The structure of the compound is likely to be crystallized in an orthorhombic system .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the average weight of 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is 296.3205 .

Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives, including those related to the specified compound, have been synthesized and screened for their antimicrobial activities. These compounds have demonstrated good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Polymer Modification for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines, including structures related to the specified compound, have shown increased swelling properties and thermal stability. These modified polymers exhibited promising biological activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. These studies revealed that such compounds, including analogs of the specified chemical, could offer significant protection against corrosion, highlighting their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Anti-cancer and Anti-inflammatory Activities

The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been carried out, with some compounds showing promising anti-cancer and anti-inflammatory activities. These findings suggest the potential of such compounds, related to the chemical structure of interest, in developing new therapeutic agents (Kaping et al., 2016).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of various heterocyclic compounds using triazole derivatives as intermediates. These studies contribute to the development of novel compounds with potential biological activities, indicating the versatility of triazole derivatives in chemical synthesis (Sindhu et al., 2016).

Mechanism of Action

    Target of Action

    The primary target of this compound is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component of cellular metabolism.

    Biochemical Pathways

    The compound’s interaction with its target affects the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle. This can have downstream effects on cellular energy production and other metabolic processes .

Safety and Hazards

The safety data sheet of similar compounds indicates that they may be harmful if swallowed, may cause an allergic skin reaction, and may cause serious eye irritation . They are also toxic to aquatic life and may have long-lasting effects .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-13-22-23-19(24(13)14-8-10-16(26-2)11-9-14)17-12-21-25(18(17)20)15-6-4-3-5-7-15/h3-12H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMWQKHKBRLRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)OC)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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